4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane
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Overview
Description
4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center. The presence of tetrahydrofuran and diazaspiro groups in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane involves multiple steps. One common method includes the ring-opening of tetrahydrofuran derivatives followed by a series of condensation and cyclization reactions. For instance, the preparation might start with tetrahydrofurfuryl alcohol, which is then converted into an intermediate such as (tetrahydrofuran-2-yl)methyl methanesulfonate. This intermediate undergoes further reactions to form the final spiro compound .
Chemical Reactions Analysis
4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiro center, using reagents such as alkyl halides or sulfonates.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane can be compared with other spiro compounds such as:
1,3-Dioxane Spiro Compounds: These compounds have similar spiro structures but differ in the heteroatoms present in the rings.
1,3-Dithiane Spiro Compounds: These contain sulfur atoms in the rings, which can significantly alter their chemical properties and reactivity.
1,3-Oxathiane Spiro Compounds: These compounds have both oxygen and sulfur atoms in the rings, providing unique stereochemistry and reactivity.
The uniqueness of this compound lies in its combination of tetrahydrofuran and diazaspiro groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24N2O2/c1-2-12(16-8-1)10-15-7-9-17-13(11-15)3-5-14-6-4-13/h12,14H,1-11H2 |
InChI Key |
NOZCQDCYRYNLRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CCOC3(C2)CCNCC3 |
Origin of Product |
United States |
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